Bienvenue dans la boutique en ligne BenchChem!

Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride

Salt selection Solid-state handling Aqueous solubility

Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride (CAS 1376340-66-7; also named hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride) is a fully saturated, fused bicyclic heterocycle belonging to the imidazopyrazine class. Its molecular formula is C₆H₁₂ClN₃O with a molecular weight of 177.63 g/mol.

Molecular Formula C6H12ClN3O
Molecular Weight 177.63 g/mol
CAS No. 1376340-66-7
Cat. No. B1469802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride
CAS1376340-66-7
Molecular FormulaC6H12ClN3O
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1CN2C(CN1)CNC2=O.Cl
InChIInChI=1S/C6H11N3O.ClH/c10-6-8-4-5-3-7-1-2-9(5)6;/h5,7H,1-4H2,(H,8,10);1H
InChIKeyUUHJQPYNZIAAOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydroimidazolidino[1,5-a]piperazin-3-one Hydrochloride (CAS 1376340-66-7): Core Scaffold Identity and Procurement Baseline


Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride (CAS 1376340-66-7; also named hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride) is a fully saturated, fused bicyclic heterocycle belonging to the imidazopyrazine class [1]. Its molecular formula is C₆H₁₂ClN₃O with a molecular weight of 177.63 g/mol [2]. The compound features a [6,5]-ring system combining a piperazine ring with an imidazolidinone (cyclic urea) moiety, yielding a scaffold with zero rotatable bonds (Rotatable Bond Count = 0), a high fraction of sp³-hybridized carbons (Fsp³ = 0.833), and a computed topological polar surface area of 44.4 Ų [3]. First described in the context of saturated imidazolidin[1,5-a]piperazinone synthesis by Zaleska et al. (2004) , the compound serves as a versatile small-molecule building block and is commercially available from multiple global suppliers at purities ranging from 95% to 98% (HPLC) .

Why Octahydroimidazolidino[1,5-a]piperazin-3-one Hydrochloride Cannot Be Simply Replaced by In-Class Analogs


Despite sharing the same C₆H₁₂ClN₃O molecular formula with its regioisomer (octahydroimidazolidino[1,5-a]piperazin-1-one hydrochloride), the 3-one variant positions the carbonyl group within the imidazolidinone ring such that it forms a distinct hydrogen-bonding geometry—the urea carbonyl is situated at the ring junction rather than at the terminal position, altering both the hydrogen bond acceptor vector and the potential for bidentate interactions with biological targets . Within the broader imidazopyrazinone scaffold class, the fully saturated octahydro framework (Fsp³ = 0.833) fundamentally differs from partially unsaturated or aromatic analogs (e.g., 5,6-dihydroimidazo[1,5-a]pyrazin-3(2H)-one derivatives used as BACE1 inhibitors) in terms of three-dimensional shape, lipophilicity (XLogP3 = -1.3 for the free base), and conformational pre-organization conferred by zero rotatable bonds [1]. The hydrochloride salt form further distinguishes this compound from the free base (CAS 1256815-85-6, MW 141.17 g/mol) by providing enhanced solid-state stability, improved aqueous solubility for in vitro assay preparation, and precise stoichiometric dosing [2]. These differences are not cosmetic—in structure-based drug design campaigns targeting enzymes such as BACE1, the specific carbonyl placement and saturation state of the cyclic urea motif directly determine flap interactions and S2' pocket occupancy [3].

Quantitative Differentiation Evidence for Octahydroimidazolidino[1,5-a]piperazin-3-one Hydrochloride Against Closest Analogs


Hydrochloride Salt vs. Free Base: Molecular Weight, Physical Form, and Handling Advantages

The hydrochloride salt (CAS 1376340-66-7) has a molecular weight of 177.63 g/mol and is supplied as a solid at room temperature, whereas the corresponding free base (octahydroimidazo[1,5-a]pyrazin-3-one, CAS 1256815-85-6) has a molecular weight of 141.17 g/mol [1]. The salt form adds 36.46 g/mol (HCl) and converts the neutral amine into a protonated species, which fundamentally alters aqueous solubility and facilitates dissolution in polar assay media . Vendor specifications confirm the hydrochloride is a solid at 20°C with long-term storage at 2–8°C, while the free base is typically an oil or low-melting solid requiring different handling conditions .

Salt selection Solid-state handling Aqueous solubility Building block procurement

Carbonyl Regioisomerism: 3-One vs. 1-One Positional Isomer Differentiation

The 3-one regioisomer (CAS 1376340-66-7) and the 1-one regioisomer (octahydroimidazolidino[1,5-a]piperazin-1-one hydrochloride) share the identical molecular formula (C₆H₁₂ClN₃O, MW 177.63) but differ in the position of the urea carbonyl group within the imidazolidinone ring . In the 3-one isomer, the carbonyl is located at the ring junction adjacent to the bridgehead carbon (8a position), creating a hydrogen bond acceptor vector oriented toward the piperazine ring. In the 1-one isomer, the carbonyl is terminal within the imidazolidinone ring, producing a different vector . This positional difference has been demonstrated to be critical in structure-based drug design: in BACE1 inhibitor series, the cyclic urea carbonyl placement determines whether the inhibitor can simultaneously engage the catalytic aspartate dyad and the flap region [1].

Regioisomer purity Hydrogen bond geometry Scaffold diversification Chemical biology

Fraction sp³ (Fsp³) = 0.833: Superior Saturation Compared to Aromatic Imidazopyrazine Scaffolds

The target compound has an Fsp³ value of 0.833, meaning 83.3% of its carbon atoms are sp³-hybridized [1]. This places it among the most saturated bicyclic heterocycle scaffolds available. For comparison, aromatic imidazo[1,5-a]pyrazine scaffolds (used in ACK1 kinase inhibitors and PI3Kδ inhibitors) have Fsp³ values approaching 0, as their ring systems are fully unsaturated [2]. The average Fsp³ of oral drugs is approximately 0.47; compounds with Fsp³ > 0.45 demonstrate superior clinical success rates and lower attrition due to improved physicochemical properties [3]. The high saturation level contributes to greater three-dimensional complexity, lower melting points, and improved aqueous solubility relative to flat aromatic analogs.

Drug-likeness Fsp³ Scaffold saturation Lead optimization Medicinal chemistry

Zero Rotatable Bonds: Complete Conformational Restriction vs. N-Alkylated or Ring-Expanded Analogs

The target compound has a rotatable bond count of 0, meaning the entire bicyclic scaffold is completely conformationally locked [1]. In contrast, close analogs such as 2-(2-methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride (MW ~233.74 g/mol) introduce an N-alkyl substituent that adds at least 3 rotatable bonds, increasing conformational flexibility and the entropic penalty upon target binding [2]. Similarly, the 2-methyl analog (CAS 1788990-16-8, MW 191.66 g/mol) introduces one additional rotatable bond via the N-methyl group . In structure-based drug design, the reduction of rotatable bonds from 3–4 (flexible analogs) to 0 (target compound) can theoretically improve binding affinity by up to 1.5–3.0 kcal/mol due to reduced entropic loss upon complex formation [3].

Conformational restriction Entropic penalty Rotatable bond count Scaffold rigidity

Purity Specification: 98% (HPLC) from Primary Vendor with Batch-Specific QC Documentation

The target compound is available at a minimum purity of 98% (HPLC) from AKSci (Cat. 5974DV), with batch-specific Certificate of Analysis (COA) and SDS available upon request . This compares favorably to the more common 95% or 97% purity grades offered by the majority of suppliers (Fluorochem F843337: 97%; Bidepharm BD00807383: 97%; Angene: 97%; Chemenu: 95%) . The 98% (HPLC) specification provides a quantitative purity advantage of +1–3 percentage points, which translates to lower impurity burden in biological assays—particularly relevant when the compound is used as a key intermediate where impurities could propagate through multi-step synthetic sequences [1].

Purity specification Quality control HPLC Procurement Analytical chemistry

Structural Relationship to the Imidazolidinone BACE1 Inhibitor Pharmacophore: Scaffold Pre-Validation

The octahydroimidazolidino[1,5-a]piperazin-3-one scaffold embodies the core cyclic urea (imidazolidinone) motif that was rationally designed by Cumming et al. (2008) to achieve simultaneous interactions with the BACE1 flap region and S2' pocket [1]. In that study, imidazolidinone-based inhibitors achieved potent BACE1 inhibition (e.g., inhibitor 44/GSK 188909: IC₅₀ = 2 nM) and demonstrated oral bioavailability with brain Aβ reduction in TASTPM mice . The Janssen patent family (CA2912156A1, 2014) further exploited 5,6-dihydroimidazo[1,5-a]pyrazin-3(2H)-one derivatives as BACE1/BACE2 inhibitors for Alzheimer's disease, establishing the imidazopyrazinone core as a validated pharmacophore [2]. The target compound represents the fully saturated, unsubstituted parent of this pharmacophore class, providing a versatile starting point for diversification at the N2, C7, and C8a positions .

BACE1 Alzheimer's disease Imidazolidinone Structure-based design Fragment-based drug discovery

Recommended Application Scenarios for Octahydroimidazolidino[1,5-a]piperazin-3-one Hydrochloride Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns Targeting Proteases and Kinases

The compound's zero rotatable bonds, high Fsp³ (0.833), and low molecular weight (177.63 g/mol) make it an ideal fragment-sized scaffold (MW < 200 Da) for FBDD campaigns [1]. Its structural relationship to the imidazolidinone BACE1 pharmacophore—where elaborated analogs achieved IC₅₀ values as low as 2 nM—provides target-class validation for protease inhibitor design [2]. Additionally, the imidazo[1,5-a]pyrazine scaffold class has demonstrated utility in kinase inhibitor programs (ACK1, PI3Kδ, SHP2), suggesting broader applicability [3]. Researchers should prioritize this scaffold when seeking a conformationally rigid, saturated starting point that offers multiple vectors (N2, C7, C8a) for fragment growth.

Parallel Synthesis and DNA-Encoded Library (DEL) Construction Requiring High-Purity Building Blocks

The availability of the compound at 98% (HPLC) purity from AKSci, with batch-specific COA documentation, supports its use in high-throughput parallel synthesis and DEL construction where impurity carry-through can compromise library quality . The hydrochloride salt form ensures accurate gravimetric dispensing for automated liquid handling systems, and the solid physical form at 20°C facilitates reliable powder dispensing in 96-well or 384-well format . The scaffold's two secondary amine handles (piperazine NH and imidazolidinone NH) provide orthogonal functionalization sites for library diversification [4].

Physicochemical Property Optimization in Lead Series: Replacing Flat Aromatic Cores

When lead series suffer from poor solubility, high logP, or CYP450 inhibition liabilities associated with aromatic imidazopyrazine cores, the octahydro scaffold (Fsp³ = 0.833) offers a direct saturated replacement with dramatically improved three-dimensionality [1]. The computed XLogP3 of -1.3 (free base) indicates inherently low lipophilicity, and the topological polar surface area of 44.4 Ų falls within the favorable range for CNS drug-likeness [5]. This scaffold swap strategy is supported by the established literature demonstrating that increasing Fsp³ correlates with improved clinical success rates and reduced off-target promiscuity [6].

Agrochemical Discovery: Insecticidal Lead Generation Based on Piperazine-Containing Analog Activity

Piperazine-containing analogs of this scaffold class have demonstrated insecticidal activity against mosquito larvae in preliminary assays . The octahydroimidazolidino[1,5-a]piperazin-3-one core, with its urea functionality and saturated framework, provides a metabolically stable scaffold for agrochemical lead optimization. The compound's classification as a non-hazardous material for transport (DOT/IATA) and room-temperature storage capability facilitates procurement and handling in agrochemical research settings where cold-chain logistics may be constrained .

Quote Request

Request a Quote for Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.